Cas no 5589-62-8 (2-(Benzylamino)benzonitrile)

2-(Benzylamino)benzonitrile structure
2-(Benzylamino)benzonitrile structure
Product Name:2-(Benzylamino)benzonitrile
CAS No:5589-62-8
MF:C14H12N2
MW:208.258482933044
MDL:MFCD00512083
CID:385812
PubChem ID:324787
Update Time:2025-09-27

2-(Benzylamino)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzylamino)benzonitrile
    • Benzonitrile,2-[(phenylmethyl)amino]-
    • BS-28820
    • 5589-62-8
    • 2-[(phenylmethyl)amino]benzonitrile
    • CS-0207329
    • Z126983002
    • ChemDiv2_002882
    • HMS1377C22
    • SCHEMBL3475619
    • MFCD00512083
    • SR-01000099496
    • A870071
    • MLS000093686-02
    • MLS000093686
    • JNNJQGFCEMZAQR-UHFFFAOYSA-N
    • SB77272
    • cid_324787
    • AKOS000240522
    • NSC 291289
    • SMR000029304
    • NSC291289
    • CHEMBL1499033
    • NSC-291289
    • N-benzylanthranilonitrile
    • EN300-32913
    • BDBM73325
    • DTXSID40315029
    • 2-[(phenylmethyl)amino]benzenecarbonitrile
    • SR-01000099496-1
    • STL214792
    • G37816
    • MDL: MFCD00512083
    • Inchi: 1S/C14H12N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,11H2
    • InChI Key: JNNJQGFCEMZAQR-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1C#N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 208.10000
  • Monoisotopic Mass: 208.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • PSA: 35.82000
  • LogP: 3.24338

2-(Benzylamino)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(Benzylamino)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:5589-62-8)2-(Benzylamino)benzonitrile
Order Number:A870071
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:21
Price ($):362.0
Email:sales@amadischem.com

Additional information on 2-(Benzylamino)benzonitrile

Introduction to 2-(Benzylamino)benzonitrile (CAS No. 5589-62-8)

2-(Benzylamino)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 5589-62-8, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, featuring a benzylamino group attached to a benzonitrile backbone, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and drug development. The benzylamino moiety introduces a polar, nucleophilic region, while the benzonitrile part provides a conjugated system capable of participating in various electronic and photophysical processes. Such characteristics have positioned 2-(Benzylamino)benzonitrile as a versatile building block for designing novel molecules with potential applications in medicinal chemistry.

The synthesis of 2-(Benzylamino)benzonitrile typically involves multi-step organic transformations, often starting from readily available aromatic precursors. One common synthetic route involves the nucleophilic substitution of a halogenated benzene derivative with benzylamine, followed by cyanation to introduce the nitrile group. This method leverages well-established reaction mechanisms, ensuring high yield and purity when optimized conditions are employed. The compound's stability under standard laboratory conditions further enhances its utility as a synthetic intermediate, allowing researchers to incorporate it into complex molecular architectures without significant degradation.

In recent years, 2-(Benzylamino)benzonitrile has been explored as a key intermediate in the development of bioactive molecules. Its structural motif is reminiscent of several pharmacophores found in therapeutic agents, making it an attractive scaffold for drug discovery programs. For instance, derivatives of 2-(Benzylamino)benzonitrile have been investigated for their potential role in modulating enzyme activity and receptor binding. The benzylamino group can be further functionalized to introduce additional substituents that fine-tune the pharmacological properties of the resulting compounds. Such modifications have led to the synthesis of novel molecules with demonstrated efficacy in preclinical models.

One particularly noteworthy application of 2-(Benzylamino)benzonitrile lies in its use as a precursor for fluorescent probes. The benzonitrile moiety is known to exhibit photochemical properties that can be exploited for imaging and sensing applications. Researchers have synthesized derivatives of this compound that emit light upon interaction with specific biological targets, enabling real-time visualization of cellular processes. These probes are particularly valuable in diagnostic assays and high-throughput screening campaigns, where rapid and sensitive detection is paramount.

The electronic structure of 2-(Benzylamino)benzonitrile also makes it a candidate for materials science applications. The conjugated system inherent in the benzonitrile group allows for tunable electronic properties, which can be exploited in organic semiconductors and optoelectronic devices. Recent studies have demonstrated the incorporation of this compound into polymer matrices to enhance charge transport properties, paving the way for advanced technological innovations.

From a computational chemistry perspective, 2-(Benzylamino)benzonitrile has been extensively studied to understand its molecular interactions and reactivity. Advanced computational methods, such as density functional theory (DFT), have been employed to predict its electronic structure, spectroscopic properties, and potential reaction pathways. These theoretical investigations not only complement experimental work but also provide insights into how structural modifications can influence the compound's behavior. Such knowledge is crucial for optimizing synthetic routes and designing derivatives with enhanced functionality.

The growing interest in 2-(Benzylamino)benzonitrile underscores its importance as a versatile chemical entity. As research progresses, new applications and synthetic methodologies are likely to emerge, further solidifying its role in both academic and industrial settings. The compound's unique combination of structural features makes it an indispensable tool for chemists and biologists alike, driving innovation across multiple scientific disciplines.

In conclusion, 2-(Benzylamino)benzonitrile (CAS No. 5589-62-8) represents a cornerstone in modern chemical synthesis and drug development. Its broad utility spans from pharmaceutical intermediates to advanced materials, making it a compound of considerable scientific interest. As research continues to uncover new possibilities for this molecule, its significance is poised to grow even further, shaping the future of chemical innovation.

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Amadis Chemical Company Limited
(CAS:5589-62-8)2-(Benzylamino)benzonitrile
A870071
Purity:99%
Quantity:5g
Price ($):362.0
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